

Spectroscopic data (NMR, IR, MS) of 3-(m-methoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Propanol, 3-(m-methoxyphenyl)-*

Cat. No.: *B1596483*

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(m-Methoxyphenyl)propan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(m-methoxyphenyl)propan-1-ol (CAS No. 59337-87-2), a key intermediate in organic synthesis. For researchers and professionals in drug development, definitive structural confirmation is paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a holistic and validated analytical profile of the molecule. We delve into the causality behind experimental choices and data interpretation, providing field-proven insights to ensure trustworthy and reproducible results. The protocols and interpretations herein are designed to serve as a self-validating system for the unambiguous identification and quality assessment of this compound.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before undertaking spectroscopic analysis. These properties influence sample preparation, handling, and the choice of analytical techniques.

Property	Value	Source
Molecular Formula	$C_{10}H_{14}O_2$	[1]
Molecular Weight	166.22 g/mol	[1]
InChIKey	XOBQNLCSYCFLQG-UHFFFAOYSA-N	[1]
Appearance	Colorless oil	[1]
CAS Number	59337-87-2	

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For 3-(m-methoxyphenyl)propan-1-ol, both 1H and ^{13}C NMR are indispensable for confirming the substitution pattern of the aromatic ring and the integrity of the propyl alcohol chain.

Experimental Protocol: NMR Spectroscopy

A robust NMR protocol is crucial for acquiring high-quality, reproducible data. The following methodology is a self-validating system, ensuring accuracy.

- **Sample Preparation:** Dissolve approximately 15-20 mg of 3-(m-methoxyphenyl)propan-1-ol in 0.6 mL of deuterated chloroform ($CDCl_3$). Causality: $CDCl_3$ is a standard solvent that dissolves the analyte well and has a minimal, well-defined residual solvent signal.
- **Internal Standard:** Add tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm. Causality: TMS is chemically inert and its sharp singlet signal does not overlap with most analyte signals, providing a reliable reference point.[\[2\]](#)
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Causality: Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex multiplets in the aromatic region.

- ^1H NMR Acquisition:
 - Acquire the spectrum over a spectral width of -2 to 12 ppm.
 - Employ a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.
 - Co-add 16 scans to achieve an excellent signal-to-noise ratio.[3]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled spectrum over a width of 0 to 220 ppm.
 - Use a relaxation delay of 5 seconds to allow for the full relaxation of quaternary carbons.
 - Co-add 1024 scans or more to compensate for the low natural abundance of the ^{13}C isotope.[3]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data using appropriate NMR processing software.

^1H NMR Spectral Data and Interpretation (400 MHz, CDCl_3)

The ^1H NMR spectrum provides a proton census of the molecule. The meta-substitution on the aromatic ring and the flexible propyl chain give rise to a distinct and predictable pattern of signals.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Interpretation
~7.20	t, $J \approx 7.8$ Hz	1H	H-5'	The triplet multiplicity arises from coupling to two adjacent aromatic protons (H-4' and H-6'). Its downfield shift is typical for aromatic protons.
~6.78	m	2H	H-2', H-6'	These protons are in different environments but may overlap.
~6.73	m	1H	H-4'	They appear as a multiplet due to coupling with neighboring aromatic protons.
3.80	s	3H	-OCH ₃	This proton's signal is part of the complex aromatic multiplet, coupled to H-5'.
3.65	t, $J \approx 6.4$ Hz	2H	H-1 (-CH ₂ OH)	The sharp singlet is characteristic of a methoxy group, with no adjacent protons to couple with.
				This triplet is due to coupling with the adjacent H-2

methylene protons. The downfield shift is caused by the deshielding effect of the adjacent oxygen atom.

2.68 t, $J \approx 7.6$ Hz 2H H-3 (-ArCH₂-)

This triplet results from coupling to the H-2 methylene protons. The chemical shift reflects its position adjacent to the aromatic ring (benzylic).

1.90 quintet, $J \approx 7.0$ Hz 2H H-2 (-CH₂CH₂CH₂-)

This signal appears as a quintet (or pseudo-quintet) due to coupling with the two adjacent methylene groups (H-1 and H-3).

~1.60 br s 1H -OH

The hydroxyl proton is a broad singlet and its position can vary with concentration and temperature.

It may not show
clear coupling.

¹³C NMR Spectral Data and Interpretation (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Chemical Shift (δ , ppm)	Assignment	Interpretation
~159.8	C-3'	This is a quaternary aromatic carbon, shifted significantly downfield due to the direct attachment of the electronegative oxygen atom of the methoxy group.
~143.5	C-1'	This is the other quaternary aromatic carbon, to which the propyl chain is attached.
~129.5	C-5'	Aromatic CH carbon.
~120.8	C-6'	Aromatic CH carbon.
~114.2	C-2'	Aromatic CH carbon, shielded by the electron-donating methoxy group.
~111.5	C-4'	Aromatic CH carbon, also shielded by the methoxy group.
~62.3	C-1 (-CH ₂ OH)	Aliphatic carbon directly bonded to the hydroxyl group, resulting in a significant downfield shift.
~55.2	-OCH ₃	The characteristic chemical shift for a methoxy carbon attached to an aromatic ring. ^[4]
~34.3	C-3 (-ArCH ₂ -)	Benzyllic carbon, deshielded by the adjacent aromatic ring.
~31.5	C-2 (-CH ₂ CH ₂ CH ₂ -)	Aliphatic carbon in the middle of the propyl chain.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For 3-(m-methoxyphenyl)propan-1-ol, IR confirms the presence of the hydroxyl and ether groups, as well as the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. Causality: ATR is a modern technique that requires minimal sample preparation (a single drop of the oil) and is highly reproducible.
- Background Scan: Perform a background scan of the clean ATR crystal to subtract atmospheric H_2O and CO_2 signals.
- Sample Application: Apply a small drop of the neat 3-(m-methoxyphenyl)propan-1-ol oil directly onto the ATR crystal.
- Data Acquisition: Acquire the spectrum over the range of $4000\text{-}600\text{ cm}^{-1}$, co-adding 32 scans for a high-quality spectrum.

IR Spectral Data and Interpretation

The IR spectrum is characterized by several strong, diagnostic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Interpretation
3600-3200	Strong, Broad	O-H Stretch	The broadness of this peak is a hallmark of the hydrogen-bonded hydroxyl group of the primary alcohol.
3100-3000	Medium	Aromatic C-H Stretch	These absorptions are characteristic of C-H bonds where the carbon is sp ² hybridized, confirming the aromatic ring.
2950-2850	Strong	Aliphatic C-H Stretch	These strong peaks arise from the C-H bonds of the sp ³ hybridized carbons in the propyl chain and methoxy group.
1600, 1485	Medium-Weak	Aromatic C=C Stretch	These skeletal vibrations are diagnostic for the presence of the benzene ring.
1260	Strong	Aryl-O Stretch (Asymmetric)	This strong absorption is characteristic of the C-O bond of the aryl ether (methoxy group).
1040	Strong	C-O Stretch	This band corresponds to the C-O bond of the primary alcohol functional group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.[\[1\]](#)
- GC Separation: Inject 1 μ L of the solution into the GC. Use a standard non-polar column (e.g., HP-5) and a temperature program (e.g., ramp from 100°C to 250°C) to ensure separation from any impurities. Causality: GC ensures that the spectrum obtained is of a pure compound eluting at a specific retention time.
- MS Acquisition: Acquire mass spectra in EI mode at 70 eV over a mass range of m/z 40-400.

Mass Spectrum Data and Interpretation

The mass spectrum provides the final pieces of the structural puzzle.

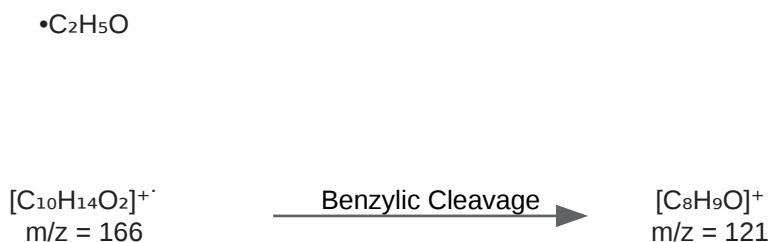
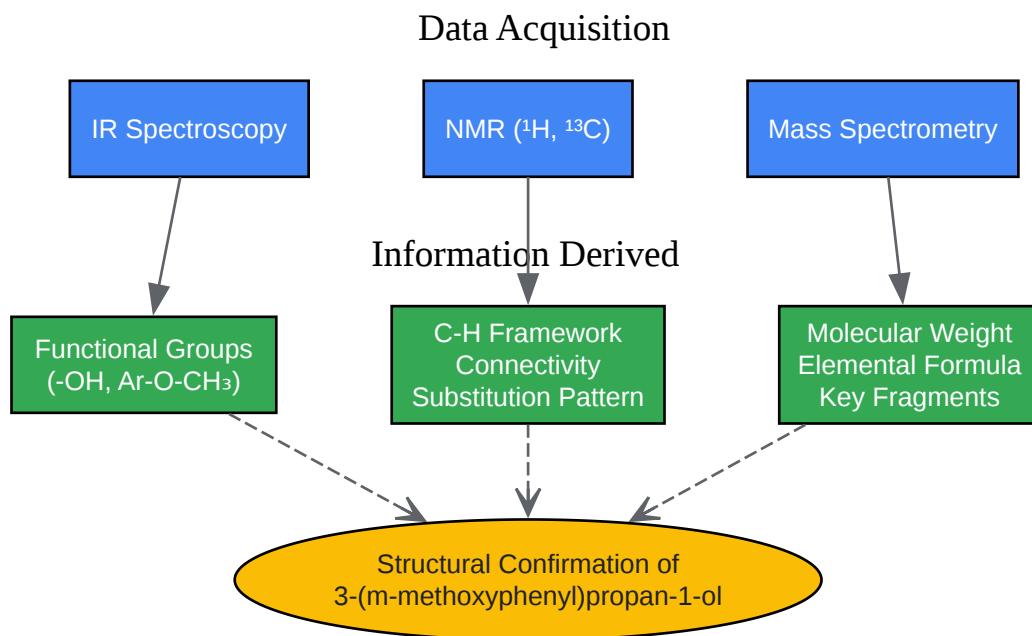

- Molecular Ion (M^+): The molecular ion peak is expected at m/z 166, corresponding to the molecular weight of $C_{10}H_{14}O_2$.[\[1\]](#) This peak confirms the elemental composition.

Table of Key Fragments:

m/z (mass-to-charge ratio)	Proposed Fragment Structure	Interpretation
166	$[\text{C}_{10}\text{H}_{14}\text{O}_2]^+$	Molecular Ion (M^+)
148	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of a water molecule from the alcohol, a common fragmentation for alcohols.
135	$[\text{M} - \text{CH}_2\text{OH}]^+$	Alpha-cleavage with loss of the hydroxymethyl radical.
121	$[\text{C}_8\text{H}_9\text{O}]^+$	Benzyllic cleavage, resulting in a stable methoxy-tropylium or related benzyl cation. This is often a prominent peak.
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Loss of the entire propyl chain can lead to a methoxyphenol-type radical cation.
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, a common fragment from benzyl-containing compounds.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, resulting from further fragmentation of the aromatic ring.

Visualization of a Key Fragmentation Pathway

The formation of the m/z 121 fragment is a high-probability and structurally informative event.



[Click to download full resolution via product page](#)

Caption: Benzylic cleavage of the molecular ion (m/z 166).

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build an unassailable structural proof. The workflow below illustrates this synergistic process.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural elucidation.

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, IR, and MS provides an unambiguous structural confirmation of 3-(m-methoxyphenyl)propan-1-ol. The NMR data precisely define the meta-substitution pattern and the propyl alcohol side chain. IR spectroscopy confirms the essential alcohol and aryl ether functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the

proposed structure. This comprehensive guide serves as an authoritative reference for the analysis and quality control of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 3-(m-methoxyphenyl)propan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596483#spectroscopic-data-nmr-ir-ms-of-3-m-methoxyphenyl-propan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com